

Pharmacological profile of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene

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Compound of Interest

8-Methyl-8-azabicyclo[3.2.1]oct-3ene

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An In-Depth Technical Guide to the Pharmacological Profile of **8-Methyl-8-azabicyclo[3.2.1]oct-3-ene** and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl-8-azabicyclo[3.2.1]oct-3-ene, commonly known as tropene, is the foundational chemical scaffold for a diverse class of biologically active compounds known as tropane alkaloids.[1][2] While tropene itself is not extensively characterized as a pharmacologically active agent, its rigid bicyclic structure serves as a crucial pharmacophore for a multitude of synthetic and naturally occurring derivatives with significant effects on the central and peripheral nervous systems.[1] This technical guide provides a comprehensive overview of the pharmacological profile of the tropane scaffold by examining its most prominent derivatives. The primary pharmacological activities associated with this class of compounds are antagonism of muscarinic acetylcholine receptors and inhibition of monoamine transporters.[1]

This document will delve into the quantitative pharmacological data of key tropane alkaloid derivatives, detail the experimental protocols used to ascertain these properties, and visualize the associated signaling pathways and experimental workflows.

Quantitative Pharmacological Data



The pharmacological activity of tropane alkaloids is largely determined by the nature and stereochemistry of the substituents on the tropane ring. The following tables summarize the binding affinities (Ki) of key derivatives for muscarinic acetylcholine receptors (mAChRs) and monoamine transporters.

Table 1: Binding Affinities of Tropane Alkaloid Derivatives at Muscarinic Acetylcholine Receptors (mAChRs)

Ligand	Receptor Subtype	Ki (nM)	Species	Radioligand	Source
Scopolamine	hM1	0.83	Human	[3H]NMS	[3]
hM2	5.3	Human	[3H]NMS	[3]	
hM3	0.34	Human	[3H]NMS	[3]	
hM4	0.38	Human	[3H]NMS	[3]	
hM5	0.34	Human	[3H]NMS	[3]	
Atropine	M1	1.1	Rat Cortex	[3H]Pirenzepi ne	
M2	0.6	Rat Heart	[3H]AF-DX 384		
M3	0.8	Rat Salivary Gland	[3H]4-DAMP		
M4	1.4	Rat Striatum	[3H]HHSiD		
M5	1.0	CHO Cells	[3H]QNB		
Tropacocaine	Muscarinic (general)	~10,000-fold less potent than scopolamine	Rat Brain	[3H]QNB	[4]

hM1-hM5: human muscarinic receptor subtypes 1-5 [3H]NMS: [3H]N-methylscopolamine [3H]QNB: [3H]Quinuclidinyl benzilate



Table 2: Binding Affinities of Tropane Alkaloid Derivatives at Monoamine Transporters

Ligand	Transporter	Ki (nM)	Species	Radioligand	Source
Cocaine	DAT	96.3	Human	[3H]WIN 35,428	
SERT	261	Human	[3H]Paroxetin e		
NET	3460	Human	[3H]Nisoxetin e		
Benztropine	DAT	56	Rat Striatum	[3H]WIN 35,428	[5]
SERT	3300	Rat Brain	[3H]Paroxetin e		
NET	1800	Rat Brain	[3H]Nisoxetin e		
Tropacocaine	DAT	230	Rat Striatum	[3H]WIN 35,428	
SERT	3100	Rat Brain	[3H]Citalopra m		
NET	440	Rat Brain	[3H]Nisoxetin e	[6]	

DAT: Dopamine Transporter; SERT: Serotonin Transporter; NET: Norepinephrine Transporter

Experimental Protocols

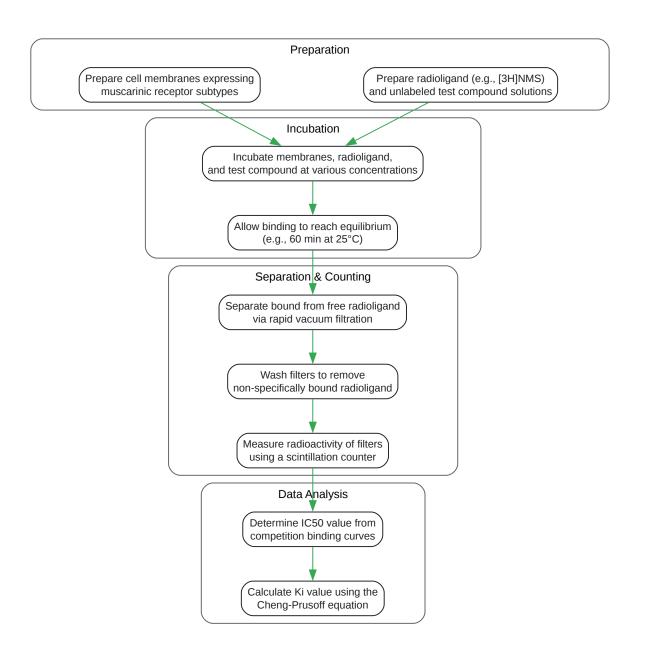
The following are detailed methodologies for key experiments used to determine the pharmacological profile of tropane alkaloid derivatives.

Radioligand Binding Assay for Muscarinic Receptors



This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Workflow for Radioligand Binding Assay



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Caption: Workflow for a typical radioligand binding assay.

Methodology:

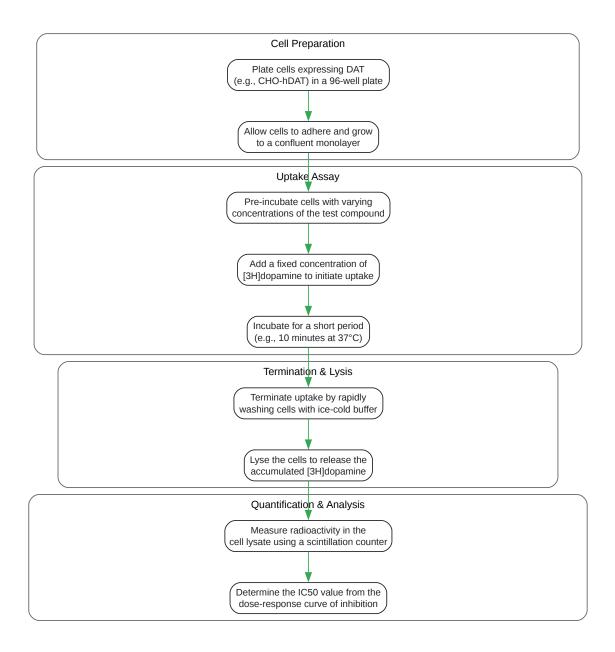
- Membrane Preparation: Cell membranes from cell lines stably expressing one of the five human muscarinic receptor subtypes (M1-M5) are prepared by homogenization and centrifugation. The final pellet is resuspended in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains
 the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]Nmethylscopolamine for general muscarinic receptor binding), and varying concentrations of
 the unlabeled test compound.
- Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
- Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
- Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Dopamine Transporter (DAT) Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.[7][8][9][10]



Workflow for In Vitro Dopamine Uptake Assay



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Caption: Workflow for an in vitro dopamine uptake assay.

Methodology:



- Cell Culture: Cells stably expressing the human dopamine transporter (e.g., CHO-hDAT or HEK293-hDAT) are cultured to confluence in 96-well plates.[8]
- Assay Buffer: A suitable buffer, such as Krebs-Ringer-HEPES (KRH), is used for the assay.
 [11]
- Pre-incubation: The cell monolayer is washed and then pre-incubated with varying concentrations of the test compound for a specified time (e.g., 10-20 minutes) at 37°C.
- Initiation of Uptake: A fixed concentration of [3H]dopamine is added to each well to initiate
 the uptake process.
- Incubation: The incubation with [3H]dopamine is carried out for a short period (e.g., 5-10 minutes) at 37°C.
- Termination of Uptake: The uptake is terminated by rapidly aspirating the assay medium and washing the cells multiple times with ice-cold buffer to remove extracellular [3H]dopamine.
- Cell Lysis and Quantification: The cells are lysed, and the amount of [3H]dopamine taken up by the cells is quantified by liquid scintillation counting of the cell lysate.
- Data Analysis: Non-specific uptake is determined in the presence of a known potent DAT inhibitor (e.g., nomifensine or cocaine). The concentration of the test compound that inhibits 50% of the specific dopamine uptake (IC50) is calculated by non-linear regression of the dose-response curve.

Schild Analysis for Functional Antagonism

For determining the affinity of a competitive antagonist from functional assays (e.g., agonist-induced muscle contraction or second messenger accumulation), Schild analysis is employed. [12][13][14] This method determines the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. For a competitive antagonist, the pA2 value is theoretically equal to the pKi.[15]

Signaling Pathways and Mechanisms of Action

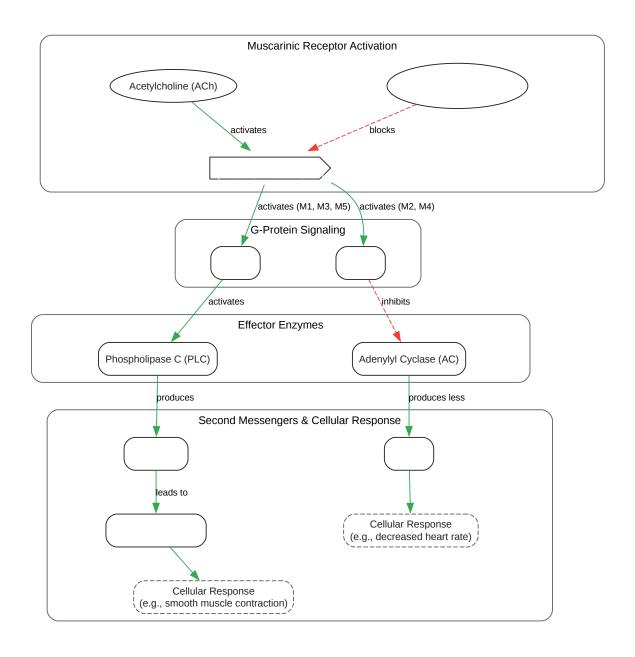


Muscarinic Acetylcholine Receptor (mAChR) Signaling

Tropane alkaloids like atropine and scopolamine are competitive antagonists at muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects.[16] The five subtypes are coupled to different G-proteins and intracellular signaling cascades.

- M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Activation of Gq/11 stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
- M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of Gi/o inhibits
 adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βy-subunits of the
 G-protein can also directly modulate ion channels, such as opening potassium channels in
 the heart.[17]





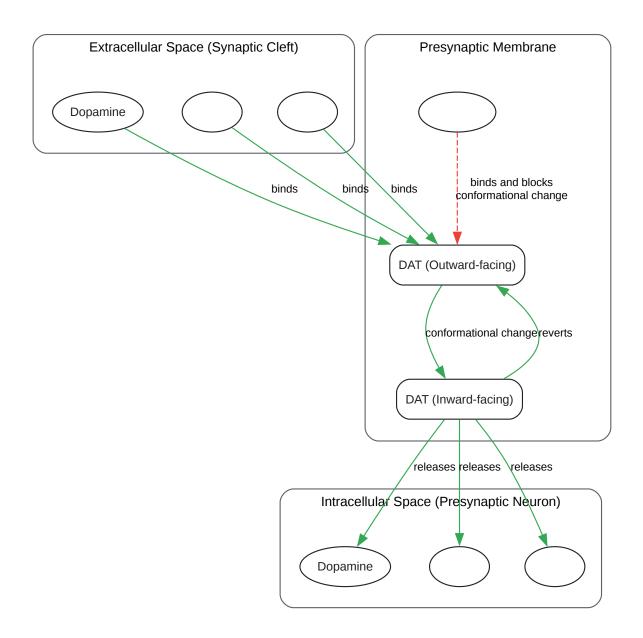
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Caption: Muscarinic acetylcholine receptor signaling pathways.

Dopamine Transporter (DAT) Mechanism of Action



Tropane alkaloids like cocaine and benztropine inhibit the dopamine transporter, a membrane protein responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[18][19] This process terminates dopaminergic signaling. The transport of dopamine is coupled to the co-transport of sodium (Na+) and chloride (Cl-) ions down their electrochemical gradients.[20] Inhibitors like cocaine bind to the transporter, locking it in a conformation that prevents dopamine translocation.[18][20]





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Caption: Mechanism of dopamine transport and inhibition by cocaine.

Conclusion

The **8-Methyl-8-azabicyclo[3.2.1]oct-3-ene** scaffold is a cornerstone in the development of neuropharmacological agents. While the parent tropene molecule is of primary interest as a synthetic precursor, its derivatives exhibit potent and clinically relevant activities, predominantly as muscarinic acetylcholine receptor antagonists and monoamine transporter inhibitors. The rigid conformation of the tropane ring provides a fixed spatial arrangement for substituents, allowing for fine-tuning of receptor and transporter affinity and selectivity. Understanding the detailed pharmacology of these derivatives, through the application of robust experimental protocols, continues to be a fertile area of research for the development of novel therapeutics for a range of neurological and psychiatric disorders.

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